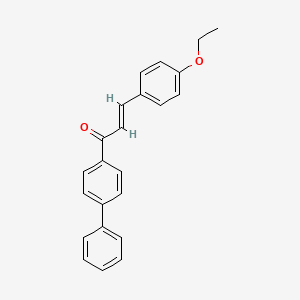

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2/c1-2-25-22-15-8-18(9-16-22)10-17-23(24)21-13-11-20(12-14-21)19-6-4-3-5-7-19/h3-17H,2H2,1H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTCTXHMOFWICV-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its molecular characteristics, synthesis, and various biological activities, supported by relevant case studies and research findings.

Molecular Characteristics

- Molecular Formula : C23H20O2

- Molecular Weight : 328.41 g/mol

- IUPAC Name : (E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

- CAS Number : 1164475-39-1

Synthesis Methods

Chalcones, including this compound, can be synthesized through various methods, primarily involving the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. Recent advancements in synthetic methodologies include:

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and reduces synthesis time.

- One-Pot Reactions : Simplifies the synthesis process by combining multiple steps into a single reaction.

- Catalyst Utilization : The use of phase transfer catalysts has shown to improve yields and purity.

Antimicrobial Properties

Chalcone derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

| Salmonella enterica | 2 µg/mL |

| Enterococcus faecalis | 1 µg/mL |

The hydrophobic nature of the compound contributes to its ability to penetrate bacterial membranes, enhancing its efficacy against various strains .

Anticancer Activity

Studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells. For instance, research on similar compounds indicates that they can suppress key signaling pathways involved in cancer cell proliferation:

- RAS/ERK Pathway : Inhibition leads to reduced cell growth in hepatocellular carcinoma models.

- AKT/FOXO3a Pathway : Disruption of this pathway has been linked to enhanced apoptosis in cancer cells.

In vitro studies with Vero cells (African green monkey kidney epithelial cells) showed that these compounds exhibit low toxicity at concentrations up to 100 µg/mL, suggesting a favorable therapeutic index .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related cellular damage. Research indicates that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies

Several studies have focused on the biological activity of chalcone derivatives similar to this compound:

- Study on Chalcone Derivatives : A series of synthesized chalcones were tested for their inhibitory effects on monoamine oxidases (MAOs) and cholinesterases, showing promising results for neuroprotective applications .

- Antimicrobial Efficacy Study : A comparative study highlighted the superior antibacterial activity of certain chalcone derivatives against resistant bacterial strains, reinforcing the potential of these compounds in pharmaceutical applications .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., halogens) on Ring A enhance enzyme inhibitory activity. For example, bromine and iodine substitutions in cluster 6 chalcones correlate with lower IC50 values .

- Hydroxyl groups (e.g., cardamonin) improve potency due to hydrogen-bonding capabilities, whereas methoxy/ethoxy groups increase lipophilicity, affecting membrane permeability .

Antimicrobial Activity

- Target Compound: Limited direct data, but chalcones with 4-ethoxyphenyl groups (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) show moderate activity against S. aureus (MIC ~25–50 μg/mL) .

- Chlorophenyl/Methoxyphenyl Analogues : (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one exhibits broad-spectrum antibacterial effects, likely via efflux pump inhibition .

- Hydroxyphenyl Derivatives : 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one demonstrates tyrosinase inhibition (IC50 ~10 μM), useful in food preservation .

Enzyme Inhibition

- Cardamonin: Highest potency (IC50 = 4.35 μM) among non-piperazine chalcones, attributed to hydroxyl groups at ortho/para positions .

- Halogenated Analogues : Bromine/fluorine substitutions (e.g., compound 2j) improve inhibitory activity over methoxy groups due to higher electronegativity .

Physicochemical and Crystallographic Properties

- Crystallinity : The biphenylyl group in the target compound likely promotes dense molecular packing compared to 4-methylphenyl derivatives, as seen in NLO crystal studies .

- Hydrogen Bonding : Ethoxy groups may participate in weaker C–H···O interactions compared to hydroxyl-containing chalcones, affecting solubility and crystal morphology .

- Thermal Stability : Chalcones with electron-withdrawing groups (e.g., nitro, as in 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one) exhibit higher melting points (~180–200°C) than ethoxy derivatives .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one, and how can reaction efficiency be validated?

Methodological Answer:

The compound is typically synthesized via the Claisen-Schmidt condensation reaction between 4-biphenylyl acetophenone and 4-ethoxybenzaldehyde. Key conditions include:

- Solvent System: Ethanol or methanol with aqueous NaOH as a base catalyst, enabling room-temperature reactions to minimize side products .

- Stoichiometry: A 1:1 molar ratio of ketone to aldehyde, with excess base (e.g., 3 equivalents of KOH) to drive the reaction to completion .

- Validation: Monitor reaction progress via TLC. Post-synthesis purification involves recrystallization or column chromatography. Confirm efficiency using yield calculations and melting point consistency (e.g., deviations >2°C indicate impurities) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

- FT-IR: Identifies carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and conjugated alkene (C=C) peaks (~1600 cm⁻¹). Absence of broad O-H stretches (~3200–3500 cm⁻¹) rules out unreacted starting materials .

- 1H/13C NMR: Key signals include:

- Elemental Analysis: Confirms purity by matching calculated vs. observed C/H/N percentages (e.g., deviations >0.3% indicate contaminants) .

Advanced: How can computational methods predict the nonlinear optical (NLO) properties of this chalcone derivative, and what parameters are critical for experimental validation?

Methodological Answer:

- Computational Tools: Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moment .

- Key Parameters:

- Experimental Validation: Use Kurtz-Perry Powder Technique to measure second-harmonic generation (SHG) efficiency. Compare with urea or KDP standards (e.g., SHG efficiency >1.5× urea indicates promising NLO behavior) .

Advanced: How should researchers design experiments to assess biological activities such as DNA binding or enzyme inhibition for this compound?

Methodological Answer:

- DNA Binding Studies:

- UV-Vis Titration: Monitor hypochromism and redshift in the compound’s λmax upon incremental addition of CT-DNA. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .

- Fluorescence Quenching: Use ethidium bromide displacement assays to determine Stern-Volmer quenching constants (KSV) .

- Enzyme Inhibition (e.g., Urease):

Advanced: What strategies resolve discrepancies in crystallographic data analysis for this compound when using software like SHELX?

Methodological Answer:

- Data Contradictions: Address outliers in R-factor/Rfree gaps (>5%) by:

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding networks against IUCr standards .

Advanced: How can substituent effects on physicochemical properties (e.g., solubility, thermal stability) be systematically evaluated using comparative studies?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to compare decomposition temperatures (Td) across derivatives. Higher Td in ethoxy-substituted chalcones (e.g., ~250°C) vs. nitro/methoxy analogs correlates with enhanced stability .

- Solubility Profiling: Use Hansen Solubility Parameters in solvents like DMSO, ethanol, and chloroform. Polar substituents (e.g., -OH) increase solubility in DMSO (δp ~12.3 MPa¹/²) .

- Crystallography: Compare unit cell parameters (e.g., π-π stacking distances in biphenyl vs. phenyl derivatives) to link substituents to packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.